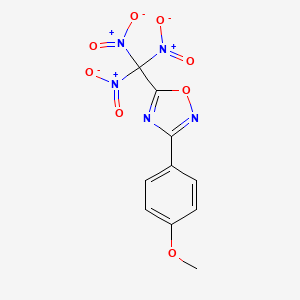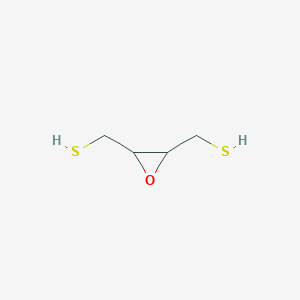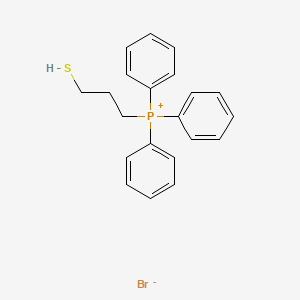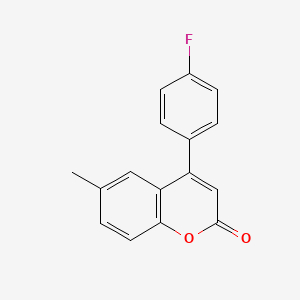
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)-: is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and a trinitromethyl group attached to the oxadiazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, such as amino derivatives from reduction reactions and nitro derivatives from oxidation reactions.
Scientific Research Applications
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of new materials, such as polymers and explosives, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trinitromethyl group can undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- is unique due to the presence of the trinitromethyl group, which imparts distinct chemical reactivity and stability. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
514196-05-5 |
|---|---|
Molecular Formula |
C10H7N5O8 |
Molecular Weight |
325.19 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(trinitromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H7N5O8/c1-22-7-4-2-6(3-5-7)8-11-9(23-12-8)10(13(16)17,14(18)19)15(20)21/h2-5H,1H3 |
InChI Key |
QWTBZETZEURDHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)


![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)

